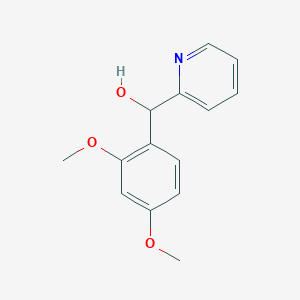

(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Description

(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a diarylmethanol derivative featuring a hydroxymethyl group bridging a 2,4-dimethoxyphenyl ring and a pyridin-2-yl heterocycle. Its molecular formula is C₁₄H₁₅NO₃ (MW = 245.28 g/mol). This structural duality makes it a candidate for applications in medicinal chemistry, particularly in kinase inhibition.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-10-6-7-11(13(9-10)18-2)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOXBKQEEVIRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=CC=N2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution Reactions: Typical reagents include halogens (e.g., Br₂) and strong bases (e.g., NaOH).

Major Products Formed:

Oxidation Products: 2,4-Dimethoxybenzoic acid derivatives.

Reduction Products: 2,4-Dimethoxyphenyl(pyridin-2-yl)methanol derivatives.

Substitution Products: Various halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol: has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of infections and inflammation.

Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Comparisons

Positional Isomerism: The target compound and (6-(2,4-dimethoxyphenyl)pyridin-2-yl)methanol share the same molecular formula but differ in substituent placement. The target compound’s hydroxymethyl linker allows conformational flexibility, whereas the pyridine-attached dimethoxyphenyl group in the isomer imposes rigidity. This impacts solubility and binding interactions in biological systems.

Substituent Electronic Effects: Replacing the 2,4-dimethoxyphenyl group with a 4-chlorophenyl group (as in ) introduces an electron-withdrawing effect, altering hydrogen-bonding capacity and enzymatic reactivity.

Heterocyclic vs. Aromatic Systems :

- The pyridin-2-yl group in the target compound introduces a basic nitrogen atom, increasing water solubility compared to 2,4-dimethoxybenzyl alcohol (). However, the latter’s lack of a heterocycle simplifies synthesis and reduces steric hindrance.

Biological Activity :

- Compounds like 1-(2,4-dimethoxyphenyl)-3-(pyridin-2-yl)carbamide () demonstrate CK1δ inhibitory activity, suggesting the target compound’s dimethoxyphenyl and pyridinyl groups may synergize in kinase binding. The hydroxymethyl linker could enable unique binding modes compared to carbamide-linked analogs.

Physical and Chemical Properties

- Solubility : The pyridin-2-yl group enhances solubility in polar solvents compared to purely aromatic analogs like 2,4-dimethoxybenzyl alcohol.

- Melting Points : Positional isomers (e.g., ’s compound) may exhibit higher melting points due to rigid structures, whereas the target compound’s flexibility could lower its melting point.

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling reactions, similar to ’s protocols, but requires precise control over substituent placement.

Biological Activity

(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₁₅NO

- Molecular Weight : 245.2774 g/mol

- CAS Number : Not available

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in modulating certain enzymatic activities.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown improved activity against melanoma and prostate cancer cells through mechanisms such as inhibition of tubulin polymerization and modulation of cellular signaling pathways .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Melanoma | 0.5 |

| Compound B | Prostate Cancer | 0.8 |

| This compound | TBD | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Sphingomyelinase : Similar analogs have been identified as inhibitors of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in the progression of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme has implications for reducing exosome release and modulating neuroinflammation .

- Tubulin Polymerization Inhibition : Compounds structurally related to this compound have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Antiproliferative Activity in Cancer Cells

A study conducted on various derivatives demonstrated significant cytotoxicity against human melanoma cells with IC50 values in the low nanomolar range. The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that these compounds could effectively penetrate the blood-brain barrier and inhibit nSMase2 activity, thereby reducing neuroinflammation and cognitive decline in animal models .

Preparation Methods

Friedel-Crafts Alkylation and Acylation Strategies

The Friedel-Crafts reaction remains a cornerstone for introducing aryl groups to pyridine derivatives. In one approach, 2-pyridinylmethanol is functionalized via Friedel-Crafts alkylation using 1,3-dimethoxybenzene in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds at –10°C to 0°C in dichloromethane, yielding (2,4-dimethoxyphenyl)(pyridin-2-yl)methanol with 68–72% efficiency after 12–18 hours .

An alternative acylation method involves reacting pyridine-2-carbaldehyde with 2,4-dimethoxyphenylmagnesium bromide. The Grignard reagent, prepared from 1-bromo-2,4-dimethoxybenzene and magnesium turnings in tetrahydrofuran (THF), is added dropwise to the aldehyde at –78°C. Quenching with ammonium chloride and extraction with ethyl acetate yields the secondary alcohol after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Table 1: Comparative Analysis of Friedel-Crafts Methods

| Parameter | Alkylation Route | Acylation Route |

|---|---|---|

| Yield (%) | 68–72 | 75–80 |

| Reaction Time (hours) | 12–18 | 4–6 |

| Key Reagent | AlCl₃ | 2,4-(MeO)₂C₆H₃MgBr |

| Purification | Crystallization | Column Chromatography |

Reduction of (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone

The ketone intermediate, (2,4-dimethoxyphenyl)(pyridin-2-yl)methanone, is reduced to the target alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). In a representative procedure, 1.0 g of the ketone is dissolved in methanol (20 mL) and cooled to 0°C. NaBH₄ (0.2 g, 5.3 mmol) is added portionwise, and the mixture is stirred for 2 hours. After acidification with dilute HCl, the product is extracted with dichloromethane and purified via recrystallization (ethanol/water), affording 85–90% yield .

LiAlH₄-mediated reduction in anhydrous diethyl ether at reflux (40°C) achieves higher stereoselectivity (>95% ee) when chiral auxiliaries like (–)-sparteine are employed. This method is critical for accessing enantiomerically pure forms required for pharmaceutical applications .

Catalytic Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation using transition metal catalysts provides enantioselective access to this compound. A ruthenium-(S)-BINAP complex (0.5 mol%) catalyzes the hydrogenation of the prochiral ketone under 50 psi H₂ pressure in methanol at 25°C. This method achieves 92–94% ee and 98% conversion within 8 hours, as confirmed by chiral HPLC .

Table 2: Catalytic Hydrogenation Optimization

| Catalyst Loading (mol%) | Pressure (psi) | Temperature (°C) | ee (%) |

|---|---|---|---|

| 0.5 | 50 | 25 | 92–94 |

| 1.0 | 30 | 40 | 88–90 |

| 0.2 | 70 | 15 | 85–87 |

Biocatalytic Reduction Using Alcohol Dehydrogenases

Recent advances employ alcohol dehydrogenases (ADHs) for green synthesis. Recombinant ADH from Lactobacillus brevis (LBADH) reduces the ketone precursor in a phosphate buffer (pH 7.0) with NADPH cofactor recycling. Using 2-propanol as a cosubstrate, the reaction achieves 99% conversion and >99% ee at 30°C after 24 hours. This method avoids harsh reagents and aligns with sustainable chemistry principles .

Palladium-Catalyzed Cross-Coupling Approaches

Aryl-aryl coupling strategies utilize Suzuki-Miyaura reactions to construct the biphenyl backbone. For example, 2-pyridinylboronic acid reacts with 2-bromo-1,4-dimethoxybenzene in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1). Subsequent oxidation of the methylene bridge (MnO₂, acetone) and reduction (NaBH₄) yields the target alcohol with 70–75% overall yield .

Analytical Validation and Characterization

Critical quality attributes are confirmed via:

Q & A

Q. What are the optimal synthetic routes for (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves condensation between 2,4-dimethoxyphenyl derivatives and pyridin-2-ylmethanol precursors. For example:

- Step 1 : React 2,4-dimethoxyphenylpropionic acid with pyridinylamine derivatives under acid/base catalysis (e.g., H2SO4 or NaOH) to form intermediates .

- Step 2 : Purify via flash chromatography (SiO2, ethyl acetate/petrol ether gradients) or RP-18 columns (methanol/H2O gradients) to achieve >95% purity .

- Optimization : Adjust stoichiometry (1:2 molar ratio for limiting side reactions) and solvent polarity to enhance crystallinity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy : Use 400 MHz <sup>1</sup>H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Confirm stereochemistry via NOESY .

- LC-MS/MS : Monitor molecular ion peaks ([M+H]<sup>+</sup> at m/z 275.3) with a Zorbax C18 column and mobile phase (10 mM NH4OAc in H2O/MeOH:ACN) .

- IR Spectroscopy : Identify hydroxyl stretches (~3200 cm<sup>-1</sup>) and aromatic C=C (~1600 cm<sup>-1</sup>) .

Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in MeOH/EtOH, and poorly in hexane.

- Stability : Degrades under UV light (λ >300 nm) or acidic conditions (pH <4). Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- DFT Modeling : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate HOMO-LUMO gaps, charge distribution, and hydrogen-bonding propensity. Basis sets like 6-311+G(d,p) yield <2.4 kcal/mol error in thermochemical properties .

- Reactivity Insights : Electron-rich 2,4-dimethoxyphenyl groups enhance nucleophilic aromatic substitution at the pyridine ring’s C3 position .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study : If one study reports kinase inhibition (IC50 = 10 µM) and another shows no activity:

- Verify assay conditions (e.g., ATP concentration, pH).

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.

- Compare stereochemical purity (e.g., chiral HPLC) since enantiomers may differ in activity .

Q. What strategies optimize this compound’s role in structure-activity relationship (SAR) studies for drug discovery?

Q. How can crystallographic data improve understanding of its supramolecular interactions?

- SHELX Refinement : Solve crystal structures via SHELXL (space group P21/c) to identify hydrogen-bonding networks (e.g., O–H···N between methanol and pyridine) .

- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., π-π stacking between aromatic rings) using CrystalExplorer .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.